molecular formula C15H26N2O4 B2430049 5-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]piperidine-2-carboxylic acid CAS No. 2361645-09-0

5-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]piperidine-2-carboxylic acid

Cat. No. B2430049
CAS RN: 2361645-09-0
M. Wt: 298.383
InChI Key: SGYGFFILQSPOLZ-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative with the molecular formula C15H26N2O4. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H20N2O5/c1-12(2,3)19-11(18)13-7-9(15)14-6-4-5-8(14)10(16)17/h8H,4-7H2,1-3H3, (H,13,18) (H,16,17)/t8-/m0/s1 .


Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 298.383. It is a solid at room temperature .

Scientific Research Applications

Synthesis of Novel Heterocyclic Amino Acids

The research by Bruzgulienė et al. (2022) introduces novel heterocyclic amino acid-like building blocks through regioselective synthesis involving azetidine, pyrrolidine, or piperidine enamines. This methodology underscores the importance of cyclobutyl and piperidine derivatives as precursors in developing amino acid-like entities, potentially including compounds structurally similar to the specified chemical (Bruzgulienė et al., 2022).

Development of Heterocyclic Compounds as Biological Probes

Matulevičiūtė et al. (2021) describe the synthesis and characterization of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, demonstrating the utility of piperidine derivatives in creating heterocyclic amino acids. These compounds can serve as scaffolds for further chemical modifications, leading to the discovery of new biological probes or therapeutic agents (Matulevičiūtė et al., 2021).

Antibacterial and Analgesic Activities

Another study explores the antimicrobial, analgesic, and antipyretic activities of methyl-3-acyl-6-amino-4-aryl-5-cyano-4H-pyrano-2-carboxylates, synthesized through reactions involving piperidine. This research highlights the potential biomedical applications of piperidine derivatives in developing new therapeutic agents with antibacterial and analgesic properties (Марьясов et al., 2016).

Hydrogen Bonding and Structural Analysis

Smith et al. (2011) provide insight into the hydrogen bonding patterns of proton-transfer compounds involving piperidine, showcasing the structural versatility and potential for forming complex molecular architectures. Such studies are crucial for understanding the chemical behavior of piperidine derivatives, including those similar to the compound , and their applications in designing materials with specific properties (Smith et al., 2011).

Safety and Hazards

The safety information for this compound indicates that it should be stored in a refrigerator . The compound has a GHS07 pictogram, and the signal word is "Warning" .

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant potential for future research and development in this area.

properties

IUPAC Name

5-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]piperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-14(2,3)21-13(20)17-15(7-4-8-15)10-5-6-11(12(18)19)16-9-10/h10-11,16H,4-9H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYGFFILQSPOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2CCC(NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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